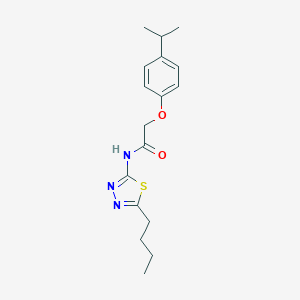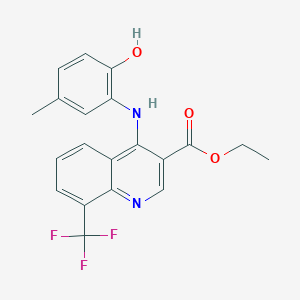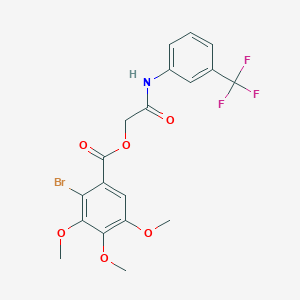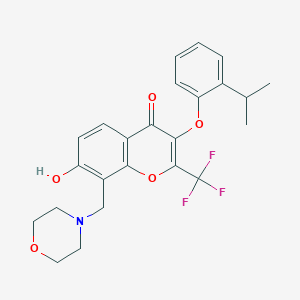![molecular formula C15H17NOS B255518 N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPT belongs to the class of thiophene carboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to improve cognitive function and reduce oxidative stress in the brain. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has also been shown to reduce inflammation and pain in models of arthritis and colitis. In cancer cells, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. Additionally, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide in lab experiments is its relatively low toxicity. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is relatively easy to synthesize and purify, making it a convenient compound for research. However, one limitation of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and treatment duration of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide for these conditions. Additionally, more research is needed to fully understand the mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide and its effects on different pathways. Other potential directions for research include investigating the use of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide as an anti-inflammatory agent and as a treatment for viral infections. Overall, the potential therapeutic applications of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide involves the reaction of 2-methyl-6-(propan-2-yl)phenylamine with thiophene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a white solid. The yield of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been investigated for its anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide include its use as an anti-inflammatory agent and as a treatment for viral infections.
Propiedades
Nombre del producto |
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C15H17NOS |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-(2-methyl-6-propan-2-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NOS/c1-10(2)12-7-4-6-11(3)14(12)16-15(17)13-8-5-9-18-13/h4-10H,1-3H3,(H,16,17) |
Clave InChI |
KHGQWQAVCMIVHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)

![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)